3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid
Description
Properties
CAS No. |
32906-24-4 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
3-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(4-9(13)14)6-3-5(11(15)16)1-2-8(6)12/h1-3,7,12H,4,10H2,(H,13,14) |
InChI Key |
IJKSMKKCCLPWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel-Doebner Condensation with Malonic Acid
The Knoevenagel-Doebner reaction is a cornerstone method for synthesizing β-aryl-β-amino acids. For 3-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid, this approach involves condensing 2-hydroxy-5-nitrobenzaldehyde with malonic acid in the presence of a nitrogen source.
Optimization Strategies
- pH Control : Maintaining mildly acidic conditions (pH 4–6) minimizes side reactions such as nitro group reduction or hydroxyl group oxidation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of the nitroaromatic aldehyde but may require higher temperatures for decarboxylation.
Enzymatic Resolution of Racemic Mixtures
Optically active forms of β-aryl-β-amino acids are critical for pharmaceutical applications. Patent literature describes enzymatic methods to resolve racemic mixtures using lipases or esterases.
Substrate Design and Enzymatic Hydrolysis
Racemic ethyl 3-amino-3-(2-hydroxy-5-nitrophenyl)propanoate is treated with Candida antarctica lipase B in aqueous buffer. The enzyme selectively hydrolyzes one enantiomer of the ester, yielding the free acid and leaving the unreacted enantiomer in the ester form. Subsequent extraction isolates the desired (2R,3R) or (2S,3S) enantiomers.
Key Parameters:
Challenges and Solutions
- Nitro Group Stability : The nitro group’s electron-withdrawing nature can destabilize intermediates. Using low-temperature enzymatic reactions (≤40°C) mitigates decomposition.
- Hydroxyl Group Protection : Temporarily protecting the phenolic hydroxyl group as a silyl ether (e.g., TBS) prevents undesired oxidation during resolution.
Comparative Analysis of Methods
| Method | Yield (%) | Enantioselectivity (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel-Doebner | 70–75 | Racemic | High | Low |
| Enzymatic Resolution | 60–85 | 80–95% | Moderate | Moderate |
| Asymmetric Hydrogenation | 65–90 | 90–98% | High | High |
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group enables esterification with alcohols under acidic or catalytic conditions. For example:
-
Methanol esterification : Forms methyl esters at elevated temperatures (60–80°C) with H₂SO₄ as a catalyst, achieving yields >85%.
-
Ethanolamine-mediated reactions : Produce amides or activated intermediates for peptide synthesis, leveraging nucleophilic substitution .
Table 1: Esterification Conditions and Outcomes
| Alcohol | Catalyst | Temperature (°C) | Yield (%) | Product Application |
|---|---|---|---|---|
| Methanol | H₂SO₄ | 60–80 | 85–90 | Intermediate for peptide synthesis |
| Ethanolamine | – | 25–40 | 73 | Indazole acetic acid precursors |
Cyclization Pathways
The compound undergoes cyclization to form indazole derivatives under basic conditions. Key pathways include:
-
Alkoxylation : Reaction with NaOH/MeOH produces 1-hydroxyindazole derivatives, facilitated by the carboxylic acid group .
-
Ethanolamine-mediated cyclization : Yields 1H-indazole acetic acids (73% yield), independent of the carboxylic acid moiety .
Table 2: Cyclization Reaction Outcomes
| Base System | Solvent | Product | Yield (%) | Key Dependency |
|---|---|---|---|---|
| NaOH/MeOH | Methanol | 1-Hydroxyindazole | 68 | Carboxylic acid presence |
| NaOH/Ethanolamine | – | 1H-Indazole acetic acid | 73 | Ethanolamine reducing action |
Nitro Group Reactivity
The nitro group at the 5-position on the phenyl ring participates in:
Amino Group Reactions
The β-amino group undergoes:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, useful in peptide mimetics.
-
Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under mild conditions, enabling sensor applications .
Stability and Side Reactions
-
Decarboxylation : Occurs at >150°C, forming 3-amino-3-(2-hydroxy-5-nitrophenyl)propane.
-
Nitro group hydrolysis : Rare under standard conditions but observed in strongly acidic media (pH <2) .
This compound’s versatility in esterification, cyclization, and enzymatic transformations underscores its value in medicinal chemistry and industrial synthesis. Future research could explore its role in photocatalysis or metal-organic frameworks.
Scientific Research Applications
3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may further interact with biological molecules. These interactions can modulate various biochemical pathways, although detailed studies are required to fully elucidate the specific mechanisms involved .
Comparison with Similar Compounds
Positional Isomers: Nitro Group Substitution
3-Amino-3-(2-nitrophenyl)propanoic acid (CAS 5678-47-7)
- Structure : The nitro group is at position 2 on the phenyl ring, lacking the hydroxyl group present in the target compound.
- Applications : Likely used in synthetic organic chemistry for coupling reactions or as a precursor to heterocycles.
3-Amino-3-(3-nitrophenyl)propanoic acid (CAS 2922-40-9)
- Properties : The meta-nitro substitution alters electronic effects, influencing acidity and reactivity. For example, the nitro group’s electron-withdrawing nature may stabilize the carboxylate anion.
- Applications: Potential use in peptidomimetics or enzyme inhibitors due to the nitro group’s role in binding interactions .
Key Difference : The hydroxyl group in the target compound enhances solubility in polar solvents and may participate in intramolecular hydrogen bonding, affecting conformational stability .
Backbone Variations: Amino Acid Derivatives
2-Amino-3-(methylamino)-propanoic acid (BMAA, CAS 15920-93-1)
- Structure: Methylamino group at the β-position instead of a substituted phenyl ring.
- Properties : Neurotoxic with a blood-brain barrier permeability-surface area product of 2–5 × 10⁻⁵ ml/s/g, limiting brain uptake. Chronic exposure in rats achieves brain concentrations up to 30 µg/g .
- Applications : Studied in neurodegenerative disease models but structurally distinct from the target compound due to aliphatic substitution.
2-Amino-3-(3-nitrophenyl)propanoic acid (CAS 444777-67-7)
- Structure: Amino group at the α-position (C2) rather than β-position (C3).
- The nitro group may act as a redox-active moiety.
- Applications : Likely explored in peptide-based drug design or as a fluorescence quencher .
Functional Group Replacements
3-(4-Hydroxy-3-nitrophenyl)propanoic acid (CAS 38196-09-7)
- Structure: Lacks the amino group but retains hydroxyl and nitro groups.
- Properties: Melting point 80–90°C; lower solubility in water due to the absence of the amino group. Classified as non-hazardous under GHS .
- Applications : Used in polymer synthesis or as a corrosion inhibitor.
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid (CAS 138555-54-1)
- Structure : Pyrimidine ring replaces the phenyl group, introducing heteroaromaticity.
- Applications : Candidate for kinase inhibitors or antiviral agents .
Key Difference : The hydroxyl-nitro-phenyl system in the target compound offers distinct electronic effects compared to heteroaromatic or aliphatic substituents .
Fluorinated Analogs
3-Amino-3-(5-(2-trifluoromethylphenyl)furan-2-yl)propanoic acid (CAS 773125-91-0)
- Structure : Trifluoromethylphenyl-furan substituent instead of nitro-hydroxyl-phenyl.
- Properties : The CF₃ group increases electronegativity and metabolic stability. Molar mass = 299.25 g/mol .
- Applications: Potential use in medicinal chemistry for its resistance to oxidative degradation.
3-Amino-3-[5-(2-chloro-5-trifluoromethylphenyl)furan-2-yl]propanoic acid
- Structure : Chloro and CF₃ groups enhance steric bulk and lipophilicity.
- Properties : Likely low aqueous solubility but high membrane permeability.
- Applications : Explored in targeted drug delivery systems .
Key Difference : Fluorinated analogs prioritize hydrophobic interactions, whereas the nitro-hydroxyl system in the target compound balances polarity and reactivity .
Biological Activity
3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid, often referred to as a derivative of amino acids, has garnered attention in the scientific community for its potential biological activities. This compound is particularly noted for its interactions with various biomolecules, which may lead to significant therapeutic applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound can be attributed to its structural features, including the amino and hydroxyl groups that facilitate hydrogen bonding with enzymes and receptors. The nitro group can undergo reduction, forming reactive intermediates capable of interacting with biological molecules and modulating several biochemical pathways. However, comprehensive studies are still necessary to elucidate the precise mechanisms involved in these interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A recent study highlighted the compound's effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL against these resistant strains .
Table 1: Antimicrobial Activity of this compound Derivatives
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 1 - 8 |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
| Drug-resistant Candida species | 8 - 64 |
Anticancer Potential
In addition to its antimicrobial effects, there is emerging evidence suggesting that this compound may possess anticancer properties. Certain derivatives have been tested against a panel of human cancer cell lines, demonstrating the ability to inhibit cell cycle progression and induce apoptosis through mechanisms such as DNA damage and autophagy inhibition .
Case Study: In Vitro Evaluation of Anticancer Activity
A recent study evaluated the compound's effects on human colon cancer cells (HCT-116). The results indicated that specific derivatives blocked cell cycle progression in the S phase and induced DNA double-strand breaks. This suggests a potential pathway for developing new anticancer therapies based on this compound .
Synthesis and Characterization
The synthesis of this compound has been achieved through various chemical methods, including base-mediated condensation reactions. These synthetic routes have allowed researchers to explore modifications that enhance its biological activity .
Comparative Studies
Comparative studies have shown that structural modifications can significantly influence the biological activity of this compound. For example, variations in substituents on the phenyl ring have been linked to changes in antimicrobial efficacy and selectivity against specific pathogens .
Table 2: Structural Variations and Their Biological Impact
| Compound Variant | Antimicrobial Efficacy | Anticancer Activity |
|---|---|---|
| Base variant | Moderate | Low |
| Hydroxyl substituted variant | High | Moderate |
| Nitro substituted variant | Very High | High |
Q & A
Q. What are the common synthetic routes for preparing 3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid, and what key reaction conditions should be considered?
- Methodological Answer : The synthesis typically involves nitro-group introduction via nitration of a phenolic precursor, followed by reductive amination or Michael addition to introduce the amino and propanoic acid moieties. For example, derivatives like 3-Amino-3-(2-nitrophenyl)propanoic acid (CAS 5678-47-7) are synthesized using regioselective nitration and subsequent reduction steps . Key conditions include:
- Temperature Control : Nitration reactions often require low temperatures (0–5°C) to avoid over-nitration.
- Catalysts : Use of Lewis acids (e.g., FeCl₃) for electrophilic aromatic substitution.
- Reduction : Pd/C or Raney nickel under hydrogen for nitro-to-amine conversion.
Characterization via HPLC and NMR is critical to confirm regiochemistry, as competing substitution patterns (e.g., para vs. ortho nitro placement) may arise .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization).
- Spectroscopy : ¹H/¹³C NMR to verify the presence of the hydroxy (δ 9.8–10.2 ppm, broad), nitro (δ 8.2–8.5 ppm aromatic protons), and carboxylic acid (δ 12–13 ppm) groups.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺ = 255.06).
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, with decomposition typically >150°C .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group and nitro-group degradation.
- Handling : Avoid prolonged exposure to moisture, as the carboxylic acid group may hydrolyze under humid conditions. Stability data from analogs (e.g., 3-Amino-3-(4-hydroxyphenyl)propanoic acid) suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can conflicting solubility data from different sources be reconciled when designing experiments?
- Methodological Answer : Solubility discrepancies often arise from pH-dependent ionization. For example:
- Aqueous Solubility : At pH 7.4, the compound is poorly soluble (≈5 mg/mL) due to zwitterionic interactions, but solubility increases to >200 mg/mL at pH 2 (carboxylic acid protonation) or pH 10 (amine deprotonation) .
- Co-Solvents : Use DMSO (≤10% v/v) or PEG-400 to enhance solubility without destabilizing the nitro group.
Validate solubility experimentally via dynamic light scattering (DLS) or nephelometry under controlled pH and ionic strength .
Q. What strategies are effective in optimizing the coupling efficiency of this compound in peptide synthesis?
- Methodological Answer : The compound’s amino group can serve as a linker in solid-phase peptide synthesis (SPPS):
- Activation : Use HBTU/HOBt or DIC/Oxyma Pure for carboxylate activation (yields >85% coupling efficiency).
- Orthogonal Protection : Protect the hydroxy group with tert-butyldimethylsilyl (TBS) to prevent side reactions during elongation.
- ANP Linker Applications : Analogous to 3-Amino-3-(2-nitrophenyl)propanoic acid (ANP linker), this compound’s nitro group enables photocleavable bioconjugation for controlled drug release .
Q. How does the nitro group's position affect the compound's reactivity in different pH conditions?
- Methodological Answer : The 5-nitro-2-hydroxy substitution pattern creates steric and electronic effects:
- Electron-Withdrawing Effect : The nitro group decreases pKa of the phenolic hydroxy (≈7.2 vs. ≈10.2 for unsubstituted phenol), enhancing acidity.
- Redox Reactivity : Under alkaline conditions (pH >9), the nitro group may undergo partial reduction to hydroxylamine, detectable via cyclic voltammetry (E₀ ≈ –0.45 V vs. Ag/AgCl).
- Photostability : Irradiation at 365 nm induces nitro-to-nitrite rearrangement, necessitating amber glassware for light-sensitive experiments .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
